molecular formula C22H24N2O3 B7705197 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide

Cat. No. B7705197
M. Wt: 364.4 g/mol
InChI Key: WFYDFTMHQWSGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide, also known as HM-3, is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell signaling and growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide also has some limitations, including its high cost and limited availability. Additionally, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and evaluation of its potential applications in various fields. Additionally, the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide is a promising compound that has shown potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. With continued research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide and its derivatives may lead to the discovery of new treatments for cancer, neurodegenerative diseases, and infectious diseases.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline-3-carboxylic acid with isopropylamine to form the intermediate product. This intermediate is then reacted with 3-methoxybenzoyl chloride to obtain the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide. The purity and yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide can be improved by using various purification techniques.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In neurodegenerative diseases, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been studied for its potential neuroprotective effects and has shown promising results in animal models of Parkinson's disease. In infectious diseases, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methoxybenzamide has been shown to have antibacterial and antiviral effects.

properties

IUPAC Name

3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14(2)24(22(26)17-6-5-7-19(12-17)27-4)13-18-11-16-9-8-15(3)10-20(16)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDFTMHQWSGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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